![molecular formula C4H6N2O2S B8227678 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide](/img/structure/B8227678.png)
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide
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Overview
Description
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide is a useful research compound. Its molecular formula is C4H6N2O2S and its molecular weight is 146.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
A study by Castellano et al. (1998) explored the crystallographic properties and molecular orbital calculations of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide. This research, using single-crystal x-ray diffraction, provided insights into the electronic structure, conformation, and reactivity of this compound, enhancing understanding of its structural characteristics in relation to kinetic and electrochemical behaviors (Castellano et al., 1998).
Tautomeric Behavior and Spectroscopy
Erturk et al. (2016) investigated the tautomeric behavior of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide derivatives using Fourier Transform infrared and nuclear magnetic resonance spectroscopy. Their study contributed to understanding the molecular conformation and tautomeric forms, which are crucial for pharmaceutical and biological activities (Erturk et al., 2016).
Reaction Dynamics
Caram et al. (2004) researched the reaction dynamics of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide with various nucleophiles. This work provided valuable insights into the chemical interactions and potential applications of this compound in different chemical contexts (Caram et al., 2004).
Electrochemical Properties
Research by Caram et al. (1996) focused on the electrochemical properties and ethanol addition reactions of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide. This study provided significant insights into the electroreduction characteristics and interaction dynamics with ethanol, contributing to the understanding of its electrochemical behavior (Caram et al., 1996).
Synthetic Applications
Konstantinova et al. (2014) developed a new synthesis method for 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide, demonstrating its structural characterization and electrochemical properties. This research contributed to the development of novel synthetic routes and understanding of its electrochemical behavior (Konstantinova et al., 2014).
properties
IUPAC Name |
3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-3-4(2)6-9(7,8)5-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSITRKDWKELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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